molecular formula C4H6N2S B1628627 Thiophene-2,5-diamine CAS No. 70531-89-4

Thiophene-2,5-diamine

Cat. No.: B1628627
CAS No.: 70531-89-4
M. Wt: 114.17 g/mol
InChI Key: XQNSOONNHIJCQD-UHFFFAOYSA-N
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Description

Thiophene-2,5-diamine is a heterocyclic organic compound with the chemical formula C4H6N2S. It is a derivative of thiophene, featuring two amino groups attached to the thiophene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

Thiophene-2,5-diamine can be synthesized through several methods. One common approach involves the heterocyclization of functionalized alkynes. For instance, it can be obtained from 2,2’-thiobis (1-(3-mesityl-3-methylcyclobutyl)ethan-1-one) and glyoxal using the Hinsberg thiophene ring synthesis approach . Another method involves the reaction between [1,1′-binaphthalene]-4,4′-diamine with thiophene-2,5-dicarbaldehyde .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ catalytic processes and advanced purification techniques to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

Thiophene-2,5-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and halogenating agents for substitution reactions .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, and various substituted thiophene derivatives .

Mechanism of Action

The mechanism of action of thiophene-2,5-diamine involves its interaction with various molecular targets and pathways. It acts as a nucleophile, reacting with electrophiles to form covalent bonds. Additionally, it has been shown to inhibit the activity of certain enzymes, including tyrosinase and acetylcholinesterase .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its dual amino groups, which confer distinct chemical reactivity and biological activity compared to other thiophene derivatives.

Properties

IUPAC Name

thiophene-2,5-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N2S/c5-3-1-2-4(6)7-3/h1-2H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQNSOONNHIJCQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70598949
Record name Thiophene-2,5-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70598949
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

114.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70531-89-4
Record name Thiophene-2,5-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70598949
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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